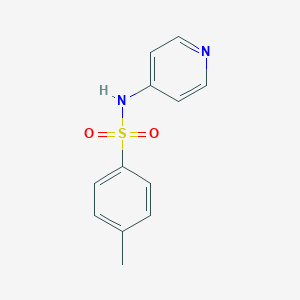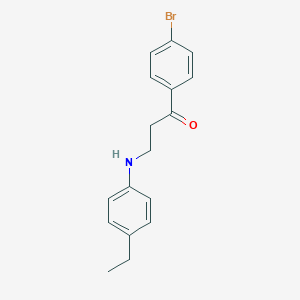
N-Cyano-N-phenyl-p-toluenesulfonamide
Übersicht
Beschreibung
“N-Cyano-N-phenyl-p-toluenesulfonamide” (NCTS) is a bench-stable colorless solid with a melting point of 85–87 °C . It is commercially available and can be readily synthesized .
Synthesis Analysis
NCTS can be synthesized by Kurzer’s method on a large scale from inexpensive phenylurea and p-toluenesulfonyl chloride with pyridine as solvent . The molecular formula of NCTS is C14H12N2O2S .Molecular Structure Analysis
The InChI of NCTS isInChI=1S/C14H12N2O2S/c1-12-7-9-14 (10-8-12)19 (17,18)16 (11-15)13-5-3-2-4-6-13/h2-10H,1H3 . The Canonical SMILES of NCTS is CC1=CC=C (C=C1)S (=O) (=O)N (C#N)C2=CC=CC=C2 . Chemical Reactions Analysis
NCTS serves as an electrophilic cyanating reagent . It has been used in the Rhodium-Catalyzed Directed C–H Cyanation of Arenes , and the Lewis acid-mediated cyanation of phenol derivatives .Physical And Chemical Properties Analysis
NCTS has a molecular weight of 272.32 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Topological Polar Surface Area of NCTS is 69.6 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of 1,2,4-Triazol-3-imines
This compound is used as a reactant for the synthesis of 1,2,4-triazol-3-imines through stepwise cycloaddition. This process is significant in medicinal chemistry due to the biological activities of triazoles .
Silver-Catalyzed Synthesis of Nitriles
It serves as a nitrogen source in a silver-catalyzed process to convert ubiquitous carboxylic acids into multifunctional nitriles. This method is an alternative to established carboxylic acids to nitriles conversion methods that may involve laborious steps or high temperatures .
Cyanation of Phenols
N-Cyano-N-phenyl-p-toluenesulfonamide is used in Lewis acid-mediated cyanation of phenol derivatives. The reaction proceeds efficiently with high regioselectivity, yielding aromatic nitriles which are valuable products in various chemical industries .
Availability for Research
The compound is readily available for scientific research and can be found through suppliers like Sigma-Aldrich and VWR, facilitating its use in various chemical processes .
Bench-Stable Solid
As a bench-stable colorless solid with a melting point of 85–87 °C, it is suitable for laboratory handling and large-scale synthesis using Kurzer’s method from inexpensive phenylurea and p-toluenesulfonyl chloride .
Wirkmechanismus
Target of Action
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is primarily used as an electrophilic cyanating reagent . It is employed in the direct C–H cyanation of a variety of (hetero)arenes . The primary targets of NCTS are therefore the hydrogen atoms in the C-H bonds of these arenes.
Mode of Action
NCTS interacts with its targets through a process known as cyanation. In this process, the N–CN bond in NCTS serves as an electrophilic cyanating agent . This allows the cyanide group (CN) to be introduced into the target molecule, replacing a hydrogen atom and forming a new carbon-nitrogen bond .
Biochemical Pathways
The cyanation process catalyzed by NCTS leads to the formation of cyanoarenes. These compounds can participate in various biochemical pathways depending on their specific structures. For instance, cyanoarenes can be further transformed into carboxylic acids, amides, amines, and other functional groups, which are involved in a wide range of biochemical processes .
Pharmacokinetics
Like other small organic molecules, the absorption, distribution, metabolism, and excretion (adme) of ncts would be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
The main result of NCTS’s action is the formation of cyanoarenes. These compounds have a wide range of potential applications, from pharmaceuticals to materials science . The byproduct of the cyanation using NCTS is N-phenyl-p-toluenesulfonamide, an environmentally benign compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyano-4-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIFNSIDKZSDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403583 | |
| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyano-N-phenyl-p-toluenesulfonamide | |
CAS RN |
55305-43-6 | |
| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



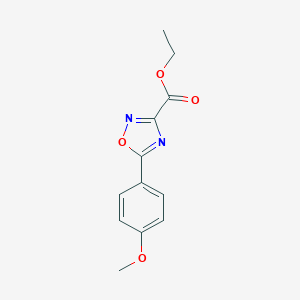

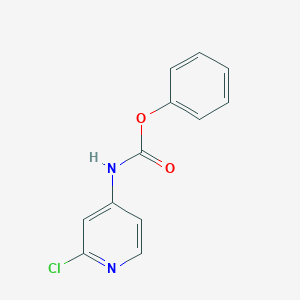


![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
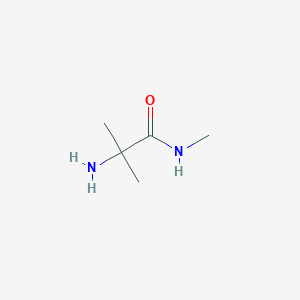
![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)
